

Technical Guide: Benzene, (pentylthio)- Structure Elucidation & Application

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Compound of Interest

Compound Name: Benzene, (pentylthio)-

CAS No.: 1129-70-0

Cat. No.: B074880

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Content Type: Technical Whitepaper Subject: Chemical Characterization, Synthesis, and Metabolic Profiling of Alkyl Aryl Sulfides Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists

Executive Summary

Benzene, (pentylthio)- (CAS: 2051-04-9), commonly known as Pentyl Phenyl Sulfide, represents a canonical alkyl aryl thioether. While structurally simple, it serves as a critical model system in two distinct domains: organometallic catalysis (as a flexible S-donor ligand) and xenobiotic metabolism (as a probe for Flavin-containing Monooxygenase (FMO) and Cytochrome P450 sulfoxidation specificity).

This guide provides a rigorous breakdown of its structural elucidation, validated synthetic protocols, and its utility in modeling oxidative metabolic pathways.

Chemical Identity & Structural Properties[1][2][3]

The molecule consists of a lipophilic n-pentyl chain attached to a phenyl ring via a thioether linkage. The sulfur atom introduces a "kink" in the structure (C-S-C bond angle approx. 109°) and acts as a soft Lewis base.

Property	Data
IUPAC Name	(Pentylsulfanyl)benzene
Common Name	Pentyl phenyl sulfide; Amyl phenyl sulfide
CAS Registry Number	2051-04-9
Molecular Formula	
Molecular Weight	180.31 g/mol
Physical State	Colorless to pale yellow oil
Boiling Point	~260 °C (at 760 mmHg); 125-128 °C (at 10 mmHg)
LogP (Predicted)	~4.2 (High Lipophilicity)

Synthetic Pathways: Causality & Mechanism

The synthesis of **Benzene, (pentylthio)-** is best approached via Nucleophilic Aromatic Substitution (

) rather than transition-metal catalyzed cross-coupling, due to the high nucleophilicity of the thiophenolate anion and the availability of 1-bromopentane.

Mechanistic Logic

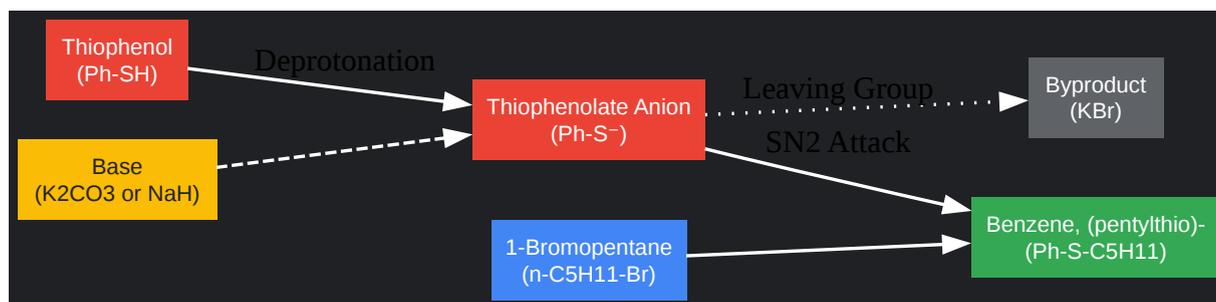
- Deprotonation: Thiophenol () is easily deprotonated by mild bases () or strong bases (NaH) to form the thiophenolate anion ().
- Solvent Choice: Polar aprotic solvents (DMF, DMSO, or Acetone) are required to solvate the cation (or), leaving the

"naked" and highly reactive.

- Substitution: The thiophenolate attacks the primary carbon of 1-bromopentane, displacing the bromide leaving group.

Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway.



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Figure 1: Nucleophilic substitution pathway for the synthesis of Pentyl Phenyl Sulfide. The thiophenolate anion acts as the nucleophile attacking the electrophilic alkyl halide.

Structural Elucidation (Spectroscopy)[4][5]

Validating the structure requires distinguishing the alkyl chain integration and the specific chemical shift of the methylene group adjacent to the sulfur atom (

).

Nuclear Magnetic Resonance (NMR) Analysis

The sulfur atom exerts a deshielding effect on the

-methylene protons, shifting them downfield compared to a standard alkane, but less than an oxygen ether.

Table 1:

NMR Assignments (300 MHz,

)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Mechanistic Note
Ar-H	Aromatic	7.15 – 7.35	Multiplet	5H	Overlapping ortho/meta/para protons.
-CH ₂		2.90 – 2.95	Triplet ()	2H	Diagnostic Peak: Deshielded by S atom.
-CH ₂		1.60 – 1.70	Quintet	2H	Shielded relative to , coupled to .
-CH ₂		1.30 – 1.45	Multiplet	4H	Bulk methylene envelope.
-CH ₃		0.85 – 0.95	Triplet	3H	Terminal methyl group.

Mass Spectrometry (EI-MS)

- Molecular Ion (): m/z 180 (Strong).
- Base Peak: Often m/z 110 () or m/z 109 (radical), resulting from the cleavage of the alkyl chain (C-S bond rupture).
- Tropylium Ion: m/z 91 (

) may appear if rearrangement occurs, but sulfur retention is common in the primary fragments.

Functional Applications: Metabolic Stability Profiling

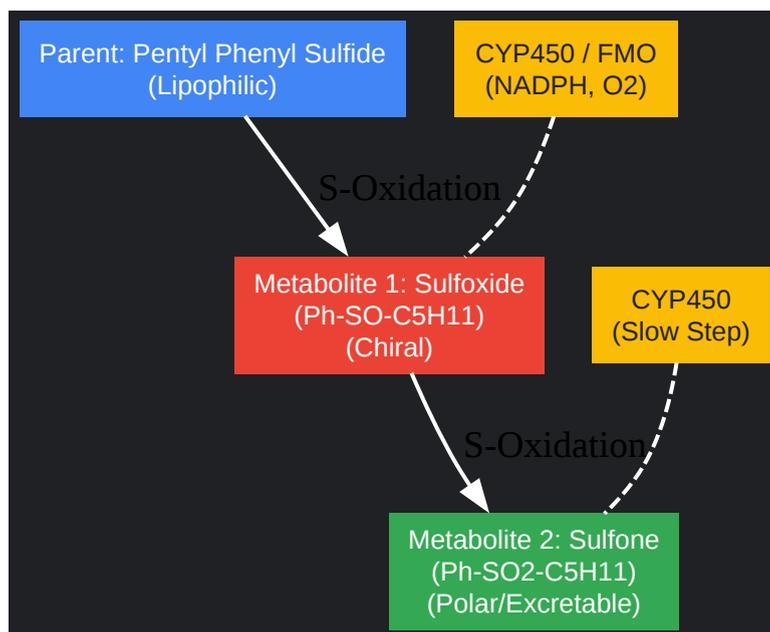
In drug discovery, alkyl aryl sulfides are often used to assess the oxidative capacity of liver microsomes. The sulfur center is susceptible to oxidation by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).

The Sulfoxidation Pathway

The metabolism proceeds in two stages:

- Sulfoxidation: Conversion of Sulfide to Sulfoxide (Chiral center creation).
- Sulfonylation: Conversion of Sulfoxide to Sulfone (irreversible).

This transformation changes the molecule from lipophilic (LogP 4.2) to polar, facilitating excretion.



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Figure 2: Stepwise oxidative metabolism of Pentyl Phenyl Sulfide. The transition from Sulfide to Sulfoxide is rapid, while Sulfoxide to Sulfone is typically slower and enzyme-dependent.

Experimental Protocol: Synthesis & Purification

Safety Warning: Thiophenol is toxic and has a potent, offensive stench. All operations must be performed in a fume hood. Bleach (NaOCl) should be available to neutralize glassware.

Materials

- Thiophenol (10 mmol, 1.10 g)
- 1-Bromopentane (11 mmol, 1.66 g)
- Potassium Carbonate (, anhydrous, 15 mmol)
- Acetone (Reagent grade, 30 mL)

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen ().
- Solvation: Add and Acetone to the flask.
- Thiol Addition: Via syringe, add Thiophenol dropwise. The suspension may turn slightly yellow as the thiophenolate forms. Stir for 15 minutes at room temperature.
 - Expert Insight: Using Acetone/K₂CO₃ is milder than NaH/DMF and avoids the violent hydrogen evolution of hydride bases, making it safer for scale-up.
- Alkylation: Add 1-Bromopentane dropwise.

- Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor via TLC (Hexanes eluent); the starting thiol spot should disappear.
- Workup:
 - Cool to room temperature.^{[1][2]}
 - Filter off the inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure (Rotovap).
 - Redissolve residue in Ethyl Acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove any unreacted thiophenol (Critical for odor control).
 - Wash with Brine, dry over , and concentrate.
- Purification: If necessary, purify via flash column chromatography (100% Hexanes). The product is a clear oil.

References

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